5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide
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Overview
Description
5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an amino group and a hydroxyl group on the phenyl ring, which is attached to the thiophene ring. The hydrobromide salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide typically involves multi-step organic reactions. One common method starts with the preparation of 3-amino-2-hydroxybenzaldehyde, which is then subjected to a Knoevenagel condensation with thiophene-2-carboxylic acid. The resulting product is further purified and converted into its hydrobromide salt form through a reaction with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process. The final product is typically crystallized and dried to obtain the pure hydrobromide salt.
Chemical Reactions Analysis
Types of Reactions
5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-amino-2-hydroxybenzaldehyde or 3-amino-2-hydroxybenzoic acid.
Reduction: Formation of 3-amino-2-hydroxyphenylamine.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conducting polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the phenyl ring can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-hydroxybenzoic acid: Similar structure but lacks the thiophene ring.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the amino and hydroxyl groups.
5-Amino-2-hydroxybenzoic acid: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness
5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide is unique due to the combination of the thiophene ring with the amino and hydroxyl-substituted phenyl ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C11H10BrNO3S |
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Molecular Weight |
316.17 g/mol |
IUPAC Name |
5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C11H9NO3S.BrH/c12-7-3-1-2-6(10(7)13)8-4-5-9(16-8)11(14)15;/h1-5,13H,12H2,(H,14,15);1H |
InChI Key |
YPMPBMCHAWUZCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)O)C2=CC=C(S2)C(=O)O.Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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